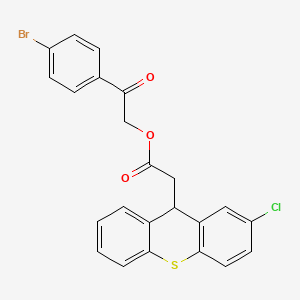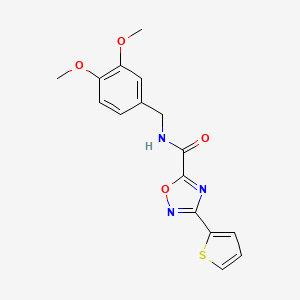![molecular formula C29H38N2O2 B11063948 N-1-adamantyl-2-[(1-adamantylacetyl)amino]benzamide](/img/structure/B11063948.png)
N-1-adamantyl-2-[(1-adamantylacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-2-[2-(ADAMANTAN-1-YL)ACETAMIDO]BENZAMIDE: is a complex organic compound characterized by the presence of adamantane groups and a benzamide core Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-1-YL)-2-[2-(ADAMANTAN-1-YL)ACETAMIDO]BENZAMIDE typically involves multiple steps:
Formation of Adamantane Derivatives: The initial step involves the functionalization of adamantane to introduce reactive groups such as amines or carboxylic acids.
Amide Bond Formation: The adamantane derivatives are then reacted with benzoyl chloride or benzamide derivatives under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moieties, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated adamantane derivatives or adamantanone.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Materials Science: Its stability and rigidity could be beneficial in the design of novel materials with specific mechanical properties.
Biology and Medicine:
Drug Development:
Biological Probes: The compound could be used as a probe to study biological processes involving amide bonds and adamantane interactions.
Industry:
Polymer Additives: The compound’s stability might make it useful as an additive in polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism by which N-(ADAMANTAN-1-YL)-2-[2-(ADAMANTAN-1-YL)ACETAMIDO]BENZAMIDE exerts its effects is largely dependent on its application. In medicinal chemistry, the adamantane groups may interact with viral proteins, inhibiting their function. The benzamide core could interact with biological targets through hydrogen bonding and hydrophobic interactions, affecting various molecular pathways.
Comparison with Similar Compounds
Amantadine: An antiviral drug with a similar adamantane structure.
Rimantadine: Another antiviral compound with structural similarities to adamantane derivatives.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness: N-(ADAMANTAN-1-YL)-2-[2-(ADAMANTAN-1-YL)ACETAMIDO]BENZAMIDE is unique due to the combination of two adamantane groups and a benzamide core, which may confer distinct chemical and biological properties not observed in simpler adamantane derivatives.
Properties
Molecular Formula |
C29H38N2O2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[[2-(1-adamantyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C29H38N2O2/c32-26(17-28-11-18-5-19(12-28)7-20(6-18)13-28)30-25-4-2-1-3-24(25)27(33)31-29-14-21-8-22(15-29)10-23(9-21)16-29/h1-4,18-23H,5-17H2,(H,30,32)(H,31,33) |
InChI Key |
NMQOZMPZOLXQII-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![methyl 3-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-hydroxy-5-methyl-3-(trifluoromethyl)-3H-pyrrole-4-carboxylate](/img/structure/B11063868.png)
![methyl 4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11063872.png)

![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
![3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B11063911.png)

![1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol](/img/structure/B11063913.png)
![6-(3-Chloro-4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063914.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide](/img/structure/B11063918.png)
![Methyl 4-[2-(methylamino)-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B11063925.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063928.png)
